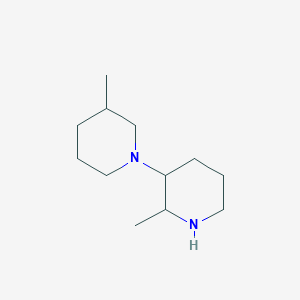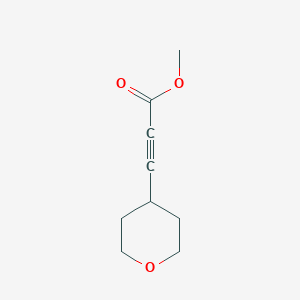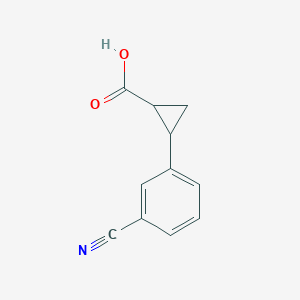
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound belonging to the cyclopropane carboxylic acid family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid can be synthesized through various methods, including stereoselective synthesis, catalytic hydrogenation, and radical addition. One common method involves the use of sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding a product with 65-78% efficiency . Another method involves the use of potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water mixture at 100°C for 24 hours, yielding a product with 62-75% efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antiviral, anticancer, antifungal, and anti-inflammatory properties.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the cyanophenyl group, used in similar applications but with different biological activities.
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A structural isomer with the cyano group in a different position, exhibiting distinct chemical and biological properties.
Uniqueness
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the position of the cyanophenyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) |
Clave InChI |
JEPNFLRZCVLACW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


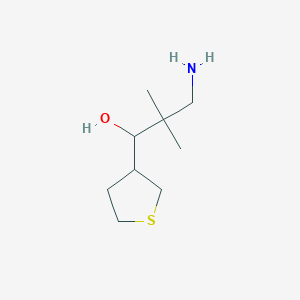
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)






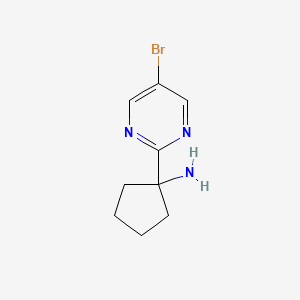

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)
